molecular formula C4H7NS B031459 Isopropyl isothiocyanate CAS No. 2253-73-8

Isopropyl isothiocyanate

Cat. No.: B031459
CAS No.: 2253-73-8
M. Wt: 101.17 g/mol
InChI Key: VHBFEIBMZHEWSX-UHFFFAOYSA-N
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Description

Isopropyl isothiocyanate is an isothiocyanate derivative. It has been identified as one of the volatile components in the following:

  • seed kernel and leaf of Moringa peregrina (Forssk.) Fiori, Agricolt1
  • essential oil isolated from Upland Wasabi
  • hydrodistillates of hedge mustard (Sysimbrium officinale)

Molecular conformations of this compound in gas phase have been determined by electron diffraction studies. It has been synthesized by employing isopropyl amine as a starting reagent.
This compound is a natural product found in Diplotaxis harra and Erucaria microcarpa with data available.

Scientific Research Applications

  • Cancer Research and Chemoprotection : Isothiocyanates exhibit chemoprotective effects against cancer. They have been observed to induce cytoprotective proteins, inhibit proinflammatory responses, and affect transcription factors in animal models (Dinkova-Kostova, 2013). Moreover, isothiocyanates have shown the ability to inhibit carcinogenesis, particularly in lung and esophageal cancer models in laboratory animals (Hecht, 2000). They also exhibit anti-tumor activity by affecting various pathways like apoptosis, cell cycle progression, and oxidative stress (Wu, Zhou & Xu, 2009).

  • Biomedical Imaging : Isothiocyanate-functionalized compounds, such as tetraphenylethene, are used as fluorescent bioprobes for specific imaging purposes. For example, they enable real-time monitoring of mitophagy in mitochondria with high specificity and photostability (Zhang et al., 2015). Isopropyl isothiocyanate derivatives of bodipy-DOTA are utilized as bimodal imaging agents for both optical and nuclear imaging (Bernhard et al., 2010).

  • Organic Synthesis and Agrochemistry : Isothiocyanates serve as versatile intermediates in organic syntheses and are extensively used in the production of agrochemicals (Lamberth, 2021). They are significant in compound synthesis and biological technology applications, particularly in the synthesis of glycosyl isothiocyanates (Liang Xue-ping, 2011).

  • Chemoprevention and Health Benefits : Isothiocyanates from cruciferous vegetables have shown potential in chemopreventive therapy and may lead to new methods of disease mitigation, including small human clinical trials against various diseases (Palliyaguru et al., 2018). Their beneficial effects extend to animal models of carcinogenesis, cardiovascular, and neurological diseases (Dinkova-Kostova & Kostov, 2012).

  • Antimicrobial Applications : Isothiocyanates, especially those derived from cruciferous plants, have been found to possess antibacterial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) (Dias, Aires & Saavedra, 2014).

  • Chemical Reactions and Synthesis : The development of methods like the rapid generation of isothiocyanates in flow has broadened their applicability in various chemical reactions (Baumann & Baxendale, 2013). Additionally, new electrochemical methods have been developed for the practical and high-yielding synthesis of isothiocyanates (Kiaku et al., 2023).

Mechanism of Action

Target of Action

Isopropyl isothiocyanate (IPI) is a bioactive compound that targets a variety of cellular processes. It has been found to inhibit bacterial growth and the development of stx-harboring prophages . IPI governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

The mode of action of IPI involves the induction of a global bacterial stress regulatory system, known as the stringent response . Its alarmone, guanosine penta/tetraphosphate ((p)ppGpp), affects major cellular processes, including nucleic acids synthesis, which leads to the efficient inhibition of both prophage induction and toxin synthesis . This abolishes the virulence of enterohemorrhagic Escherichia coli (EHEC) for human and simian cells .

Biochemical Pathways

IPI can modulate a large number of cancer-related targets or pathways. These include the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

Inside the body, IPI is metabolized by the mercapturic acid pathway, which includes the conjugation of IPI with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process generally increases water solubility and promotes the elimination of the compound from the body .

Result of Action

The result of IPI’s action is the efficient inhibition of both prophage induction and toxin synthesis, which abolishes the virulence of EHEC for human and simian cells . In addition, IPI has been shown to have anti-cancer properties, modulating a variety of cellular processes related to tumorigenesis .

Action Environment

The action of IPI can be influenced by environmental factors. For example, the pH can affect the formation of IPI from its precursor compounds . Furthermore, IPI’s antimicrobial activity can be affected by the specific microbial environment . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of IPI.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the supplier or manufacturer .

Biochemical Analysis

Biochemical Properties

Isopropyl isothiocyanate interacts with various biomolecules in biochemical reactions. It is known to conjugate with glutathione, a reaction catalyzed by the enzyme glutathione S-transferase . This interaction plays a crucial role in the metabolic activation and detoxification processes of the compound .

Cellular Effects

This compound has been shown to exert effects on various types of cells and cellular processes. It has been reported to inhibit cell proliferation in a time- and concentration-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce cell cycle arrest in various cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It is known to bind to proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It also exerts its effects at the molecular level through enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been reported to exhibit stability and undergo degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies, indicating its potential for sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it exhibits chemopreventive effects when given before tumor initiation . Toxic or adverse effects may occur at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as glutathione S-transferase and impacts metabolic flux or metabolite levels . Its interaction with glutathione plays a significant role in its metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is miscible with methanol and hydrolyzes in water , suggesting that it can be distributed in both hydrophilic and hydrophobic environments within the cell.

Properties

IUPAC Name

2-isothiocyanatopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c1-4(2)5-3-6/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBFEIBMZHEWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177045
Record name Isopropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Penetrating mustard-like aroma
Record name Isopropyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name Isopropyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.947-0.955
Record name Isopropyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2253-73-8
Record name Isopropyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2253-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002253738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46561PKP9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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